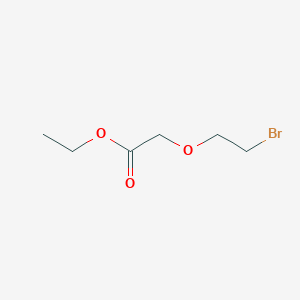
8-bromoquinoline-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromoquinoline-7-carbaldehyde is an organic compound with the molecular formula C10H6BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 8th position and an aldehyde group at the 7th position makes this compound unique and valuable in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromoquinoline-7-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method is the bromination of 7-quinolinecarboxaldehyde using bromine in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and the use of catalysts to ensure selective bromination at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Bromoquinoline-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium azide or organometallic compounds
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, organometallic reagents.
Major Products Formed:
Oxidation: 8-bromoquinoline-7-carboxylic acid.
Reduction: 8-bromoquinoline-7-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Applications De Recherche Scientifique
8-Bromoquinoline-7-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimicrobial and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 8-bromoquinoline-7-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties.
2-Chloroquinoline-3-carbaldehyde: Used in the synthesis of biologically active compounds.
5,7-Dibromo-8-hydroxyquinoline: Exhibits significant biological activity against various cancer cell lines
Uniqueness: 8-Bromoquinoline-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and aldehyde groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-bromoquinoline-7-carbaldehyde involves the bromination of quinoline followed by the oxidation of the resulting 8-bromoquinoline to form the aldehyde functional group at position 7.", "Starting Materials": [ "Quinoline", "Bromine", "Sodium hydroxide", "Acetic acid", "Sodium chlorite", "Sodium bisulfite", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of quinoline using bromine and sodium hydroxide to form 8-bromoquinoline", "Step 2: Oxidation of 8-bromoquinoline using sodium chlorite and acetic acid to form 8-bromoquinoline-7-aldehyde", "Step 3: Reduction of 8-bromoquinoline-7-aldehyde using sodium bisulfite to form 8-bromoquinoline-7-carbaldehyde", "Step 4: Purification of the final product using recrystallization with water and sodium chloride" ] } | |
Numéro CAS |
1312139-20-0 |
Formule moléculaire |
C10H6BrNO |
Poids moléculaire |
236.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



